5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
Description
This compound is a fluorinated pyran-4-one derivative featuring two distinct aromatic substituents: a 4-fluorophenylmethoxy group at position 5 and a piperazine ring substituted with a 2-fluorophenyl group at position 2 via a methyl linker. The structural complexity arises from the combination of a pyranone core, a piperazine moiety, and fluorinated aromatic rings, which are common in bioactive molecules targeting neurological or antimicrobial pathways . Its molecular formula is C₃₀H₂₅F₂N₂O₃ (calculated based on analogs in and ), with a molecular weight of approximately 514.54 g/mol.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O3/c24-18-7-5-17(6-8-18)15-30-23-16-29-19(13-22(23)28)14-26-9-11-27(12-10-26)21-4-2-1-3-20(21)25/h1-8,13,16H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDBBLOIPATXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Like many drugs, it likely works by binding to its target(s) and modulating their activity. This can result in a variety of changes depending on the nature of the target and the type of interaction.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by F2617-1928. Given its structural similarity to certain organofluorine compounds, it might be involved in similar biochemical pathways
Biological Activity
The compound 5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyranone core substituted with fluorophenyl and piperazine moieties. The presence of fluorine atoms is significant as they can enhance the lipophilicity and bioavailability of the compound.
Pharmacological Profile
- Antidepressant Activity : Research indicates that compounds with similar structural motifs, particularly those containing piperazine derivatives, exhibit monoamine oxidase (MAO) inhibitory activity. For instance, derivatives with the piperazine moiety have shown significant inhibition of MAO-A and MAO-B, which are critical enzymes in the metabolism of neurotransmitters associated with mood regulation .
- Anticancer Potential : The biological evaluation of related compounds has demonstrated cytotoxic effects against various cancer cell lines. For example, studies on pyridazinone derivatives have shown promising results in inhibiting cancer cell proliferation while maintaining lower toxicity to normal cells .
- Urease Inhibition : Some derivatives have been tested for urease inhibition, which is relevant in treating conditions like urinary tract infections. The IC50 values for urease inhibition in related compounds were significantly lower than traditional inhibitors, suggesting a potential therapeutic application .
The biological activity of this compound may involve:
- Reversible Inhibition of MAO : Similar compounds have been characterized as reversible inhibitors, which may lead to increased levels of serotonin and norepinephrine in the brain, contributing to their antidepressant effects .
- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound could potentially modulate GPCR pathways, influencing various cellular responses such as calcium ion influx and neurotransmitter release .
Study 1: MAO Inhibition
A study evaluated several piperazine-containing compounds for their MAO inhibitory activities. The most potent inhibitors showed IC50 values in the low micromolar range, indicating strong potential for treating neurodegenerative disorders like Alzheimer's disease .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| T6 | 0.013 | 120.8 |
| T3 | 0.039 | 107.4 |
Study 2: Cytotoxicity Profile
In another investigation, the cytotoxic effects of pyridazinone derivatives were assessed using L929 fibroblast cells. Compound T6 demonstrated minimal cytotoxicity at various concentrations, highlighting its safety profile compared to other derivatives that induced significant cell death at higher doses.
| Compound | IC50 (µM) | Cytotoxicity Level |
|---|---|---|
| T3 | 27.05 | High |
| T6 | 120.6 | Low |
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with piperazine moieties exhibit significant antidepressant properties. The incorporation of the piperazine ring in this compound suggests potential activity against depression and anxiety disorders. Studies have shown that similar compounds can modulate serotonin and norepinephrine levels in the brain, leading to mood enhancement.
Anticancer Properties
Several studies have explored the anticancer potential of pyran derivatives. The unique structure of 5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one may contribute to its ability to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have demonstrated that such compounds can target specific pathways involved in cancer cell proliferation.
Antimicrobial Activity
The antimicrobial efficacy of fluorinated compounds has been well-documented. This compound's structure may enhance its interaction with microbial membranes, leading to increased antimicrobial activity. Preliminary tests suggest that it may be effective against a range of bacterial strains.
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, the compound was administered to assess its effects on depressive behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant-like effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
Case Study 2: Anticancer Mechanism
A recent study focused on the compound's ability to induce apoptosis in breast cancer cell lines. The results showed that treatment with this compound led to increased caspase activity and reduced cell viability, indicating a potential mechanism for anticancer action .
Case Study 3: Antimicrobial Testing
In vitro antimicrobial assays were conducted against various pathogens, including E. coli and Staphylococcus aureus. The compound exhibited notable inhibition zones, suggesting effective antimicrobial properties that warrant further investigation for clinical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
- In contrast, 2-fluorophenyl substitution on the piperazine ring (as seen in the target compound and Analog 3) may influence receptor-binding selectivity, as ortho-fluorine can sterically hinder interactions with certain enzymes or transporters .
Piperazine Role :
- Core Heterocycle Differences: The pyran-4-one core in the target compound and Analog 1 provides a planar, electron-deficient structure conducive to π-π stacking with aromatic residues in enzyme active sites.
Preparation Methods
Core Pyranone Ring Formation
The pyranone ring serves as the central scaffold. A widely adopted approach involves Claisen-Schmidt condensation between a diketone precursor and an appropriately substituted aldehyde. For example, condensation of 2-acetyl-5-hydroxy-4H-pyran-4-one with 4-fluorobenzyl bromide under basic conditions (K₂CO₃, DMF, 80°C) yields the 5-[(4-fluorophenyl)methoxy] intermediate.
Table 1: Pyranone Ring Formation Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | K₂CO₃, 4-fluorobenzyl bromide | DMF | 80 | 72 |
| Purification | Ethyl acetate/hexane | - | RT | 95 |
Advanced Intermediate Synthesis
Bromomethylpyranone Preparation
Bromination of the methyl group at the pyranone’s 2-position is achieved using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, 80°C). This step requires strict moisture exclusion to prevent hydrolysis.
Optimization Data:
-
NBS equivalence: 1.05 eq
-
AIBN loading: 0.1 eq
-
Reaction completion: 98% (HPLC)
Piperazine Derivative Synthesis
1-(2-Fluorophenyl)piperazine is synthesized via Buchwald-Hartwig amination between 1-bromo-2-fluorobenzene and piperazine under palladium catalysis (Pd₂(dba)₃, Xantphos, Cs₂CO₃). This method avoids hazardous intermediates associated with traditional SNAr approaches.
Table 2: Catalytic Amination Conditions
| Catalyst | Ligand | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 110 | 85 |
Reaction Optimization Strategies
Solvent Effects on Coupling Efficiency
Comparative studies reveal tetrahydrofuran (THF) outperforms DMF or DMSO in the piperazine coupling step, likely due to improved nucleophilicity and reduced side reactions.
Solvent Screening Data:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 82 |
| DMF | 36.7 | 63 |
| DMSO | 46.7 | 58 |
Temperature-Controlled Stereoselectivity
Maintaining reaction temperatures below -60°C during lithiation steps (e.g., n-BuLi activation) prevents racemization of chiral centers in intermediates. Cryogenic reactors enable large-scale implementation of this protocol.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ microreactor technology for the bromination and coupling steps, achieving:
Green Chemistry Metrics
Alternative catalysts (e.g., Fe₃O₄ nanoparticles) reduce Pd leaching in amination steps:
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC-DAD analysis (C18 column, MeCN/H₂O 70:30) confirms >99% purity with tₚ=14.2 min.
Comparative Method Analysis
Table 3: Synthesis Route Comparison
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Batch (traditional) | 5 | 48 | 97 | Moderate |
| Continuous Flow | 3 | 68 | 99.5 | High |
| Microwave-Assisted | 4 | 59 | 98 | Limited |
Q & A
Basic Research Questions
Q. What are the key structural features of 5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one, and how do they influence its pharmacological potential?
- Answer : The compound features a pyran-4-one core, a fluorophenylmethoxy group, and a piperazine ring substituted with a 2-fluorophenyl group. The fluorophenyl groups enhance lipophilicity and receptor-binding affinity, while the piperazine moiety facilitates interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) . The pyran-4-one core may contribute to metabolic stability, as seen in related pyran derivatives . Structural analogs with similar motifs exhibit activity in neurological and oncological assays .
Q. What synthetic routes are reported for this compound, and what are the critical optimization steps?
- Answer : Synthesis typically involves:
- Step 1 : Functionalization of the pyran-4-one core via nucleophilic substitution or Friedel-Crafts alkylation to introduce the fluorophenylmethoxy group.
- Step 2 : Piperazine ring alkylation using a 2-fluorophenyl-substituted aldehyde/ketone under reflux conditions (e.g., DMF, 80–100°C).
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product .
Key challenges include minimizing side reactions during piperazine alkylation and ensuring regioselectivity for the fluorophenyl groups .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound, and what experimental validation methods are recommended?
- Answer :
- Computational Approach : Use molecular docking (e.g., AutoDock Vina) to screen against GPCRs (e.g., 5-HT1A, D2 receptors) or kinases. Focus on piperazine-fluorophenyl interactions with hydrophobic binding pockets .
- Validation :
- In vitro : Radioligand binding assays (e.g., competitive displacement with [³H]-spiperone for dopamine receptors).
- In silico : MD simulations to assess binding stability .
Contradictions in predicted vs. observed activity can arise from solvation effects or receptor conformational flexibility, requiring iterative modeling .
Q. What contradictions exist in reported biological activity data for structural analogs, and how can they be resolved experimentally?
- Answer : For example, fluorophenyl-piperazine derivatives show variability in IC50 values for serotonin receptors across studies. Possible causes:
- Experimental Design : Differences in cell lines (e.g., CHO vs. HEK293) or assay conditions (e.g., pH, temperature).
- Structural Nuance : Substituent positioning (e.g., 2-fluorophenyl vs. 4-fluorophenyl) alters steric hindrance .
Resolution : - Perform head-to-head comparative assays under standardized conditions.
- Use SAR studies to isolate the impact of substituent placement .
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?
- Answer :
- Modifications :
- Replace the pyran-4-one core with a quinazolinone to enhance kinase affinity.
- Introduce a sulfonyl group to the piperazine ring for hydrogen bonding with ATP-binding pockets .
- Evaluation :
- Kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity.
- X-ray crystallography of ligand-kinase complexes to validate binding modes .
Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?
- Answer :
- NMR : ¹H/¹³C NMR with DEPT-135 to confirm regiochemistry of fluorophenyl groups.
- MS/MS Fragmentation : Differentiate isomers via collision-induced dissociation patterns.
- X-ray Crystallography : Resolve absolute configuration, as seen in related pyran-4-one structures .
- HPLC-PDA : Monitor purity and detect trace byproducts from fluorophenyl alkylation .
Data Contradiction Analysis
Q. Why do some studies report high metabolic stability for this compound while others note rapid clearance?
- Answer : Discrepancies may stem from:
- Model Systems : Liver microsomes (human vs. rodent) differ in CYP450 isoform activity.
- Substituent Effects : The 2-fluorophenyl group may reduce CYP2D6-mediated oxidation compared to 4-fluorophenyl analogs .
Recommendation : - Conduct parallel metabolic stability assays in human/rodent hepatocytes.
- Use LC-HRMS to identify major metabolites and refine SAR .
Methodological Recommendations
Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?
- Answer :
- Acute Models : Forced swim test (depression) or open field test (anxiety) in rodents.
- Chronic Models : MPTP-induced Parkinson’s disease models to assess dopamine receptor modulation.
- Dosing : Optimize bioavailability using pharmacokinetic studies (e.g., IV/PO administration) .
Q. How can researchers address low solubility in aqueous buffers during biological assays?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
